Methyl 5-amino-4-(trifluoromethyl)pentanoate hydrochloride

Description

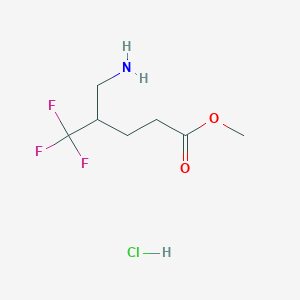

Methyl 5-amino-4-(trifluoromethyl)pentanoate hydrochloride is a synthetic organic compound characterized by a pentanoate ester backbone with a methyl ester group, an amino substituent at position 5, and a trifluoromethyl (-CF₃) group at position 4. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and chemical research applications.

The trifluoromethyl group confers increased lipophilicity and metabolic stability, which are desirable traits in drug development. The amino group provides a reactive site for further functionalization, such as coupling with pharmacophores or targeting moieties.

Properties

IUPAC Name |

methyl 4-(aminomethyl)-5,5,5-trifluoropentanoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12F3NO2.ClH/c1-13-6(12)3-2-5(4-11)7(8,9)10;/h5H,2-4,11H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKRPURFPTFWNBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC(CN)C(F)(F)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClF3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-amino-4-(trifluoromethyl)pentanoate hydrochloride typically involves the esterification of 5-amino-4-(trifluoromethyl)pentanoic acid with methanol in the presence of a suitable catalyst. The reaction is followed by the addition of hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale esterification processes, utilizing continuous flow reactors to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the trifluoromethyl group and prevent any side reactions .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-amino-4-(trifluoromethyl)pentanoate hydrochloride undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitro or imino derivatives.

Reduction: The ester group can be reduced to form the corresponding alcohol.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed

Oxidation: Nitro or imino derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 5-amino-4-(trifluoromethyl)pentanoate hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme-substrate interactions due to its unique structure.

Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 5-amino-4-(trifluoromethyl)pentanoate hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The amino group can form hydrogen bonds with target proteins, influencing their activity and function .

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table compares Methyl 5-amino-4-(trifluoromethyl)pentanoate hydrochloride with structurally related compounds from the provided evidence:

Key Observations

Structural Complexity :

- The target compound has a simpler linear structure compared to cyclobutane or spirocyclic derivatives (e.g., Reference Example 107 in ), which may influence synthetic accessibility and metabolic pathways.

- Thiophene fentanyl hydrochloride and 5-fluoro AMT hydrochloride belong to distinct pharmacological classes (opioids and tryptamines, respectively), highlighting the versatility of hydrochloride salts in diverse applications.

Compounds with cyclic backbones (e.g., cyclobutane or pyrrolidine in ) exhibit higher molecular weights and varied HPLC retention times, reflecting differences in polarity and steric effects.

Applications: The target compound’s amino and trifluoromethyl groups make it a candidate for drug intermediates, particularly in protease or kinase inhibitors. In contrast, thiophene fentanyl hydrochloride is tailored for analgesic activity, and 5-fluoro AMT hydrochloride serves as a reference standard in forensic analysis.

Research Findings and Data Gaps

- LCMS and HPLC Data : The absence of LCMS or HPLC data for the target compound limits direct comparisons. However, extrapolating from structurally similar compounds (e.g., m/z 411 in ), the target’s molecular ion would likely fall in the 200–250 range, with retention times influenced by its moderate lipophilicity.

- Stability and Solubility : Hydrochloride salts generally improve aqueous solubility, as seen in 5-fluoro AMT hydrochloride , which is supplied as a crystalline solid stable at -20°C. The target compound likely shares similar stability profiles.

Biological Activity

Methyl 5-amino-4-(trifluoromethyl)pentanoate hydrochloride is a compound of significant interest in medicinal chemistry and biological research. Its unique structural features, particularly the trifluoromethyl group, enhance its lipophilicity and potential interactions with biological targets. This article examines its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Chemical Formula : C₈H₁₄ClF₃N₂O₂

- Molecular Weight : 232.66 g/mol

Key Functional Groups :

- Amino Group : Contributes to hydrogen bonding with target proteins.

- Trifluoromethyl Group : Increases lipophilicity, aiding membrane penetration.

This compound interacts with specific molecular targets through several mechanisms:

- Enzyme Inhibition : The compound has been investigated for its potential as an enzyme inhibitor, particularly in pathways related to drug-resistant bacterial strains.

- Protein Binding : The amino group can form hydrogen bonds with proteins, which may alter their activity and function.

- Membrane Penetration : The trifluoromethyl group enhances the compound's ability to penetrate biological membranes, facilitating its interaction with intracellular targets.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens, including drug-resistant strains of Pseudomonas aeruginosa. This is particularly relevant for cystic fibrosis patients, where such infections pose significant health risks .

Case Studies and Research Findings

- Study on Enzyme Inhibition :

- Cytotoxicity Assessment :

-

Comparative Analysis with Similar Compounds :

- When compared to similar compounds like Methyl 4-amino-3-(trifluoromethyl)butanoate hydrochloride, this compound showed superior stability and reactivity due to its unique trifluoromethyl group.

Data Table: Biological Activity Summary

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed for preparing Methyl 5-amino-4-(trifluoromethyl)pentanoate hydrochloride, and how are intermediates validated?

- Methodology : Synthesis typically involves multi-step reactions, including esterification, trifluoromethylation, and amination. For example, analogous compounds in patent applications (e.g., methyl esters with trifluoromethyl groups) are synthesized via nucleophilic substitution or coupling reactions using reagents like trifluoromethylating agents (e.g., Ruppert-Prakash reagent) .

- Validation : Intermediates are characterized using LCMS (e.g., m/z 411 [M+H]+ in Reference Example 107) and HPLC (retention time 1.18 minutes under SMD-TFA05 conditions) to confirm molecular weight and purity .

Q. How is the purity and stability of this compound assessed in academic research settings?

- Methodology :

- HPLC : Reverse-phase chromatography with trifluoroacetic acid (TFA) modifiers (e.g., QC-SMD-TFA05 conditions) is standard for assessing purity .

- Thermal Stability : Differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) can identify decomposition points. Related hydrochlorides show stability up to 160–190°C, as seen in analogs like 3-Methyl-5-methoxycarbonyl-4-piperidone hydrochloride .

Advanced Research Questions

Q. What experimental design considerations are critical for optimizing the coupling efficiency of the trifluoromethyl group in this compound?

- Methodology :

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity of trifluoromethylating agents .

- Catalysis : Palladium or copper catalysts may improve coupling yields, as demonstrated in spirocyclic carboxamide syntheses .

- Kinetic Monitoring : Real-time LCMS tracking of reaction progress helps identify bottlenecks (e.g., incomplete trifluoromethylation) .

Q. How can researchers address contradictions in NMR data caused by tautomerism or dynamic equilibria in this compound?

- Methodology :

- Variable Temperature NMR : Detects tautomeric shifts (e.g., enol-oxo tautomerism observed in 3-Methyl-5-methoxycarbonyl-4-piperidone hydrochloride) .

- Deuterated Solvent Screening : Solvents like DMSO-d6 or CDCl3 may stabilize specific tautomers for clearer spectral interpretation .

Q. What strategies mitigate challenges in stereochemical control during the synthesis of this compound?

- Methodology :

- Chiral Auxiliaries : Use of enantiopure starting materials (e.g., (3R,4R)-configured pyrrolidine esters) ensures stereochemical fidelity .

- Asymmetric Catalysis : Chiral ligands or enzymes can enforce stereoselectivity during amination or esterification steps .

Data Interpretation and Optimization

Q. How should researchers resolve discrepancies between theoretical and observed LCMS/m/z values for this compound?

- Methodology :

- Adduct Identification : Sodium or potassium adducts ([M+Na]+/[M+K]+) may explain shifts from theoretical m/z. For example, a compound with m/z 658 [M+H]+ in Reference Example 107 aligns with calculated values after accounting for isotopic patterns .

- Fragmentation Analysis : Tandem MS (MS/MS) can confirm structural integrity by matching fragmentation pathways to predicted patterns .

Q. What protocols ensure reproducibility in scaling up the synthesis of this compound from milligram to gram quantities?

- Methodology :

- Process Analytical Technology (PAT) : In-line FTIR or Raman spectroscopy monitors reaction parameters (e.g., pH, temperature) during scale-up .

- Purification Consistency : Automated flash chromatography with standardized gradients (e.g., 10–50% acetonitrile in water) maintains purity across batches .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.